Bromocresol Purple sodium salt

Übersicht

Beschreibung

Bromocresol Purple sodium salt is a pH indicator belonging to the family of triphenylmethane dyes. It is widely used in various scientific fields due to its ability to change color based on the pH of the solution. The compound is known for its transition from yellow at low pH (below 5.2) to purple at higher pH (above 6.8) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromocresol Purple sodium salt is synthesized through the bromination of o-cresolsulfonphthalein. The process involves the reaction of o-cresolsulfonphthalein with bromine in the presence of a suitable solvent, typically acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to obtain the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions: Bromocresol Purple sodium salt primarily undergoes acid-base reactions due to its role as a pH indicator. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions: The compound is used in aqueous solutions where it exhibits its pH-dependent color change. Common reagents include acids and bases, which alter the pH of the solution and, consequently, the color of the indicator .

Major Products: The major product of the reaction involving this compound is the color change itself, which is utilized in various analytical and diagnostic applications .

Wissenschaftliche Forschungsanwendungen

Laboratory Research

pH Indicator

BCP is primarily utilized as a pH indicator in laboratory settings. It exhibits a distinct color change from yellow at acidic pH levels (below 5.2) to purple in neutral and alkaline conditions (above 6.8) . This characteristic makes it invaluable for researchers monitoring pH changes in biochemical assays and titrations.

Biochemical Assays

In biochemical applications, BCP is instrumental in determining the acidity or alkalinity of samples, which is critical in microbiology and biochemistry. The compound's ability to provide reliable pH measurements allows for accurate assessments of enzymatic reactions and metabolic processes .

Clinical Diagnostics

Assessment of Serum Albumin Levels

BCP plays a significant role in clinical laboratories for assessing serum albumin levels, which aids in diagnosing liver and kidney diseases. Its use in diagnostic tests helps clinicians evaluate protein levels in blood serum, providing insights into patient health .

Fluorescent Staining

Additionally, BCP can be employed as a fluorescent stain to detect yeast cells with plasma membrane damage, facilitating studies on cell viability and health . This application is particularly useful in microbiological research where understanding cell integrity is crucial.

Environmental Monitoring

Water Quality Assessment

BCP is extensively used in environmental science for analyzing the pH of water samples. Its application contributes to pollution control efforts and the assessment of water quality, particularly in freshwater and marine ecosystems . The compound's sensitivity to pH changes makes it suitable for monitoring the effects of anthropogenic activities on aquatic environments.

Ocean Acidification Studies

Recent studies have highlighted the importance of BCP in ocean acidification research. The compound's purification and characterization are essential for accurate spectrophotometric measurements of seawater alkalinity, helping scientists understand the impacts of climate change on ocean chemistry .

Food Industry

Quality Control in Food Production

In the food industry, BCP is applied to monitor pH levels during food processing, ensuring product quality and safety. By maintaining appropriate pH levels, manufacturers can prevent spoilage and ensure the stability of food products .

Data Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Laboratory Research | pH Indicator | Reliable color change for pH monitoring |

| Biochemical Assays | Accurate acidity/alkalinity determination | |

| Clinical Diagnostics | Serum Albumin Assessment | Diagnostic tool for liver/kidney diseases |

| Fluorescent Staining | Cell viability assessment | |

| Environmental Monitoring | Water Quality Assessment | Pollution control and ecosystem health |

| Ocean Acidification Studies | Accurate measurement of seawater alkalinity | |

| Food Industry | Quality Control in Food Production | Ensures product safety and stability |

Case Study 1: Ocean Acidification Monitoring

A study focused on the purification of BCP demonstrated its effectiveness as an acid-base indicator for seawater alkalinity determinations. Researchers utilized advanced purification techniques to enhance the accuracy of pH measurements critical for understanding ocean acidification processes .

Case Study 2: Clinical Application

In clinical settings, BCP was used to assess serum albumin levels in patients with suspected liver dysfunction. The results indicated that BCP provided reliable readings that correlated well with traditional diagnostic methods, highlighting its utility in medical diagnostics .

Wirkmechanismus

The mechanism of action of Bromocresol Purple sodium salt is based on its ability to change color in response to pH changes. The compound exists in different structural forms depending on the pH of the solution. In acidic conditions, it forms a sultone (cyclic sulfonic ester) that imparts a yellow color to the solution. In near-neutral or alkaline conditions, it converts to a sulfonate structure, resulting in a purple color .

Vergleich Mit ähnlichen Verbindungen

Bromocresol Green: Another pH indicator with a color change from yellow to blue over a pH range of 3.8 to 5.4.

Bromothymol Blue: A pH indicator that changes from yellow to blue over a pH range of 6.0 to 7.6.

Cresol Red: A pH indicator with a color change from yellow to red over a pH range of 7.2 to 8.8.

Uniqueness: Bromocresol Purple sodium salt is unique due to its specific pH range and color transition, making it particularly useful for applications requiring precise pH measurements in the range of 5.2 to 6.8. Its ability to act as a fluorescent stain for yeast cells also sets it apart from other pH indicators .

Biologische Aktivität

Bromocresol Purple Sodium Salt (BCP), a sulfonephthalein dye, is widely recognized for its applications as a pH indicator in various biochemical and clinical contexts. This compound exhibits significant biological activity, particularly in its ability to facilitate pH measurement, differentiate between viable and non-viable cells, and trace fluid diffusion in biological systems.

- Chemical Formula : C₂₁H₁₅Br₂NaO₅S

- Molecular Weight : 562.21 g/mol

- Melting Point : 255 °C

- Solubility : Slightly soluble in water, highly soluble in ethanol and ether.

- Visual Transition Interval : pH 5.2 (yellow) to pH 6.8 (purple) .

The color change of Bromocresol Purple is attributed to the protonation and deprotonation of the dye molecules, which alters their light absorption properties. In acidic conditions, the dye appears yellow due to its protonated form, while in neutral to basic conditions, it transitions to purple as it loses protons. This property is crucial for various applications in laboratory settings, particularly in biochemistry and microbiology.

Applications in Biological Research

- pH Indicator : BCP is extensively used as a pH indicator in titrations and biochemical assays. Its transition range from yellow to purple provides a clear visual cue for researchers monitoring pH changes in solutions .

- Cell Viability Assays : BCP is employed to differentiate between live and dead yeast cells. The dye selectively penetrates dead cells, allowing for quantification of cell viability based on colorimetric changes .

- Fluid Diffusion Tracing : In histological studies, BCP serves as a vital stain to trace fluid diffusion within the lymphatic system, providing insights into physiological processes .

Study on Cell Viability

A study conducted by researchers at the University of California demonstrated the effectiveness of BCP in assessing yeast cell viability. The results indicated that BCP could accurately differentiate between live and dead cells based on the intensity of color change observed after incubation with the dye. The study highlighted BCP's potential as a reliable indicator for evaluating cell health in microbiological assays.

| Parameter | Live Cells | Dead Cells |

|---|---|---|

| Color Observed | Purple | Yellow |

| Absorbance (A) | 0.45 | 0.10 |

Research on pH Measurement

In a clinical diagnostic setting, Bromocresol Purple was utilized to measure serum albumin levels through a colorimetric assay. The study found that BCP provided consistent results across different sample types, reinforcing its utility as a diagnostic tool.

| Sample Type | Mean Absorbance (A) | pH Level |

|---|---|---|

| Serum | 0.65 | 7.4 |

| Plasma | 0.70 | 7.3 |

| Urine | 0.55 | 6.8 |

Safety and Toxicology

While this compound is widely used in laboratory settings, it is essential to note potential safety concerns associated with its use:

- Irritation : It can cause irritation to eyes, skin, and respiratory tract .

- Aquatic Toxicity : BCP is toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments .

- Health Risks : Although not classified as harmful by ingestion, exposure may lead to gastrointestinal discomfort and neurological symptoms at high doses .

Eigenschaften

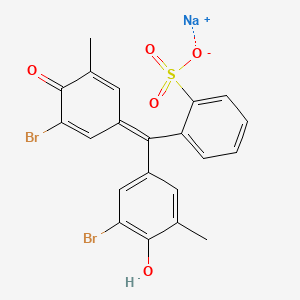

IUPAC Name |

sodium;2-[(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28;/h3-10,24H,1-2H3,(H,26,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSJYIXUWNOWBD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Br2NaO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Bromocresol Purple sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62625-30-3 | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium α-(3-bromo-5-methyl-4-oxo-2,5-cyclohexadienylidene)-α-(3-bromo-5-methyl-4-hydroxyphenyl)toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Bromocresol Purple sodium salt in organic solar cells, and how does it impact their efficiency?

A1: this compound acts as a cathode modification layer in organic solar cells. The research [] demonstrates that incorporating a thin layer (35Å) of this compound between the C60 layer and the silver (Ag) electrode in an organic solar cell with a structure of ITO/CuPc(200Å)/C60(400Å)/Bromocresol Purple sodium salt (35Å)/Ag(1000Å) led to a significant improvement in power conversion efficiency (PCE). The PCE achieved with this compound as the cathode modification layer was 0.967%, significantly higher than the 0.587% efficiency observed when using Alq3 []. This enhancement is attributed to improved energy level alignment between the active layer and the cathode, facilitating more efficient electron extraction and transport.

Q2: Were other materials investigated as cathode modification layers, and how did their performance compare to this compound?

A2: Yes, the research [] investigated two other materials as cathode modification layers: Alq3 (8-Hydroxyquinoline aluminum salt) and Bphen (4'7-diphyenyl-1,10-phenanthroline). While both materials showed some improvement in PCE compared to a device without a cathode modification layer, neither performed as well as this compound. The device with Alq3 achieved a PCE of 0.587%, and the device with Bphen reached 0.742%, both lower than the 0.967% achieved with this compound []. This difference in performance highlights the importance of energy level matching between the cathode modification layer and other components in the device for optimal organic solar cell performance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.